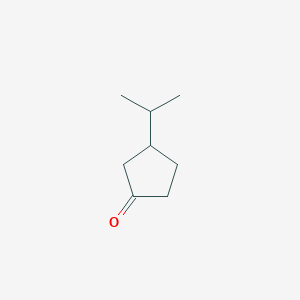

3-Isopropylcyclopentanone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-ylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6(2)7-3-4-8(9)5-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAUPTMCTBUIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10264-56-9 | |

| Record name | 3-(propan-2-yl)cyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Isopropylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylcyclopentanone, with the CAS number 10264-56-9, is a cyclic ketone that holds interest in various chemical research domains. Its structural motif, a five-membered ring bearing an isopropyl group, makes it a potential building block in organic synthesis. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis and physicochemical characteristics. It is important to note that while some properties have been calculated or inferred from related compounds, specific experimental data for this compound is limited in publicly accessible literature, indicating it is not a widely characterized compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for its handling, purification, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | --INVALID-LINK--[1] |

| Molecular Weight | 126.20 g/mol | --INVALID-LINK--[1] |

| Boiling Point | 174.438 °C at 760 mmHg | --INVALID-LINK--[2] |

| Density | 0.919 g/cm³ | --INVALID-LINK--[2] |

| LogP | 2.01160 | --INVALID-LINK--[2] |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK--[2] |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK--[2] |

| Rotatable Bond Count | 1 | --INVALID-LINK--[2] |

| Exact Mass | 126.104465 g/mol | --INVALID-LINK--[2] |

Synthesis of this compound

The primary method cited for the synthesis of this compound is the intramolecular cyclization of 3-isopropyladipic acid. This reaction is a variation of the classic synthesis of cyclopentanone from adipic acid.

Experimental Protocol: Synthesis from 3-Isopropyladipic Acid

This protocol is adapted from the well-established procedure for the synthesis of cyclopentanone from adipic acid, as described in Organic Syntheses.[3]

Reaction:

Materials:

-

3-Isopropyladipic acid

-

Barium hydroxide (finely ground)

-

Fusible alloy bath or sand bath

-

Distillation apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a distilling flask, intimately mix 3-isopropyladipic acid with a catalytic amount (approximately 5% by weight) of finely ground barium hydroxide.

-

Fit the flask with a thermometer, ensuring the bulb is near the bottom of the flask, and connect it to a distillation apparatus.

-

Gradually heat the mixture using a fusible alloy bath or a sand bath to a temperature of 285-295 °C.

-

Maintain this temperature as the this compound begins to distill along with water. The distillation should be carried out until only a small amount of dry residue remains in the flask.

-

Collect the distillate, which will consist of two layers: an aqueous layer and an organic layer containing the product.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with a dilute aqueous sodium carbonate solution and then with water to remove any acidic impurities.

-

Dry the organic layer over a suitable drying agent, such as anhydrous sodium sulfate.

-

Purify the crude this compound by fractional distillation. The fraction corresponding to the boiling point of this compound (174.4 °C at 760 mmHg) should be collected.

Spectroscopic Data (Predicted)

Specific experimental spectroscopic data for this compound is not available in the surveyed literature. However, based on the known spectra of similar compounds such as 3-methylcyclopentanone and general principles of spectroscopy, the following characteristics can be predicted.

| Spectroscopy | Predicted Peaks |

| ¹H NMR | - Multiplet around 0.9-1.0 ppm (6H, two methyl groups of isopropyl).- Multiplet around 1.5-2.5 ppm (8H, protons on the cyclopentanone ring and the methine proton of the isopropyl group). |

| ¹³C NMR | - Signal around 218-220 ppm (C=O, carbonyl carbon).- Signals in the range of 20-50 ppm (aliphatic carbons of the cyclopentanone ring and the isopropyl group). |

| IR Spectroscopy | - Strong absorption band around 1740-1750 cm⁻¹ (C=O stretch of a five-membered ring ketone).- Absorption bands in the range of 2850-3000 cm⁻¹ (C-H stretching of alkyl groups). |

Disclaimer: The spectroscopic data presented above are estimations based on analogous structures and have not been experimentally verified for this compound. Researchers should obtain experimental data for confirmation.

Chemical Reactions

Detailed studies on the specific chemical reactions of this compound are not widely documented. However, as a ketone, it is expected to undergo typical reactions of this functional group, including:

-

Nucleophilic addition to the carbonyl group: Reactions with Grignard reagents, organolithium compounds, and other nucleophiles.

-

Reduction: Conversion to 3-isopropylcyclopentanol using reducing agents like sodium borohydride or lithium aluminum hydride.

-

Enolate formation: The presence of alpha-hydrogens allows for deprotonation to form an enolate, which can then participate in reactions such as alkylation and aldol condensation.

Biological Activity and Signaling Pathways

There is no information available in the scientific literature to suggest that this compound has any specific biological activity or is involved in any signaling pathways. Therefore, a diagram of a signaling pathway is not applicable to this compound based on current knowledge.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound from 3-isopropyladipic acid.

Conclusion

This compound is a chemical compound with established basic physicochemical properties and a known synthetic route from 3-isopropyladipic acid. However, a thorough review of the available scientific literature reveals a significant lack of detailed experimental data, particularly for its melting point, solubility, and comprehensive spectroscopic characterization. Furthermore, its reactivity and potential biological activities remain largely unexplored. This guide serves as a summary of the current knowledge and highlights the areas where further research is needed to fully characterize this compound for its potential applications in organic synthesis and other scientific disciplines.

References

An In-depth Technical Guide to 3-Isopropylcyclopentanone (CAS: 10264-56-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylcyclopentanone, with the CAS number 10264-56-9, is a cyclic ketone that has garnered interest in various chemical and biological research fields. Its structural motif, a five-membered ring functionalized with an isopropyl group, makes it a versatile building block in organic synthesis. While its primary documented application has been in the fragrance industry, emerging research on related cyclopentanone derivatives suggests a potential for biological activity, making it a compound of interest for professionals in drug discovery and development. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, with a focus on detailed experimental protocols and data presentation.

Chemical and Physical Properties

This compound is a flammable and irritant liquid.[1] A summary of its key chemical and physical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 10264-56-9 | [1][2][3][4] |

| Molecular Formula | C₈H₁₄O | [1][2][3][4] |

| Molecular Weight | 126.20 g/mol | [1][2] |

| IUPAC Name | 3-(propan-2-yl)cyclopentan-1-one | [1] |

| Synonyms | 3-isopropylcyclopentan-1-one | [1][2][4] |

| Boiling Point | 174.4 °C at 760 mmHg | [3][4] |

| Density | 0.919 g/cm³ | [3][4] |

| LogP | 2.01 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Rotatable Bond Count | 1 | [4] |

Synthesis and Purification

The primary route for the synthesis of this compound involves the intramolecular cyclization of 3-isopropyladipic acid. This reaction is typically catalyzed by heating in the presence of a salt of a Group 2 metal, such as barium or calcium hydroxide.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general method described for the synthesis of cyclopentanones from adipic acids.

Materials:

-

3-Isopropyladipic acid

-

Barium hydroxide (Ba(OH)₂)

-

Potassium carbonate (K₂CO₃) solution (e.g., 10% w/v)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distillation apparatus

-

Heating mantle with stirrer

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a distillation head and a receiving flask, combine 3-isopropyladipic acid and a catalytic amount of barium hydroxide (approximately 10% by weight of the adipic acid).

-

Cyclization: Heat the mixture to 280-300 °C with stirring. The intramolecular cyclization will occur, leading to the formation of this compound and water, which will co-distill.

-

Work-up:

-

Collect the distillate, which will consist of an organic and an aqueous layer.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with a potassium carbonate solution to neutralize any remaining acidic impurities.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification:

Caption: Synthesis workflow for this compound.

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Key Features |

| ¹H NMR | Multiplets in the aliphatic region (approx. 1.0-2.5 ppm) corresponding to the cyclopentyl and isopropyl protons. The methine proton of the isopropyl group would likely appear as a multiplet. Protons alpha to the carbonyl group would be shifted downfield. |

| ¹³C NMR | A peak corresponding to the carbonyl carbon in the range of 210-220 ppm. Several peaks in the aliphatic region (approx. 20-50 ppm) for the cyclopentyl and isopropyl carbons. |

| IR Spectroscopy | A strong, sharp absorption band around 1740-1750 cm⁻¹ characteristic of a five-membered ring ketone (C=O stretch). C-H stretching vibrations just below 3000 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 126. Fragmentation patterns would likely involve the loss of the isopropyl group (m/z = 43) and other characteristic cleavages of the cyclopentanone ring. |

Biological Activity and Relevance to Drug Development

Currently, there is no specific research detailing the biological activity of this compound in the context of drug development. However, numerous studies have demonstrated that various substituted cyclopentanone and cyclopentenone derivatives possess significant biological activities, including cytotoxic effects against cancer cell lines.[2][5][6][7][8] This suggests that this compound could serve as a scaffold or starting material for the synthesis of novel therapeutic agents.

The cytotoxic effects of some cyclopentanone derivatives are believed to be mediated through the induction of apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic potential of a compound like this compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., L1210 murine leukemia)[2]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the diluted compound to the wells, ensuring the final solvent concentration is non-toxic to the cells. Include appropriate controls (untreated cells, vehicle control).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Potential Signaling Pathway Involvement

Given that some cyclopentanone derivatives induce apoptosis, a potential mechanism of action could involve the activation of intrinsic or extrinsic apoptotic pathways. A simplified, generalized representation of the intrinsic apoptosis pathway is shown below. Further research would be required to determine if this compound or its derivatives interact with specific components of this or other signaling pathways.

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Safety Information

This compound is classified as a flammable liquid and an irritant.[1] Appropriate safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, should be taken when handling this compound.

Conclusion

This compound is a readily synthesizable cyclic ketone with established chemical and physical properties. While its current applications are limited, the known biological activities of related cyclopentanone derivatives highlight its potential as a scaffold for the development of new therapeutic agents, particularly in the area of oncology. The experimental protocols provided in this guide offer a starting point for researchers interested in synthesizing, purifying, and evaluating the biological potential of this and related compounds. Further investigation into its specific biological targets and mechanisms of action is warranted to fully explore its utility in drug discovery and development.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. biorbyt.com [biorbyt.com]

- 4. lookchem.com [lookchem.com]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. NF-kB pathway overview | Abcam [abcam.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Molecular Structure of 3-Isopropylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Isopropylcyclopentanone (CAS No: 10264-56-9). While specific experimental data for this compound is limited in publicly available literature, this document consolidates predicted spectroscopic data, a detailed representative synthetic protocol based on established chemical methodologies, and an exploration of its potential biological relevance in the context of drug discovery. The information presented is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound, also known as 3-(propan-2-yl)cyclopentan-1-one, is a five-membered cyclic ketone distinguished by an isopropyl substituent at the beta-position relative to the carbonyl group. The cyclopentanone ring is a prevalent structural motif in a wide array of natural products and pharmaceutically active compounds.[1] The presence and position of alkyl substituents on this scaffold can significantly influence the molecule's physicochemical properties and biological activity. While this compound itself is primarily documented in the context of the fragrance industry, the broader class of substituted cyclopentanones has garnered interest for potential applications in medicinal chemistry.[2][3] This guide aims to provide a detailed understanding of its molecular characteristics and synthetic pathways.

Molecular Structure and Properties

The molecular structure of this compound consists of a cyclopentanone ring with an isopropyl group attached to the third carbon atom.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [4] |

| Molecular Weight | 126.20 g/mol | [4] |

| CAS Number | 10264-56-9 | [4] |

| Boiling Point | 174.4 °C at 760 mmHg | [5] |

| Density | 0.919 g/cm³ | [5] |

| LogP | 2.01 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

Spectroscopic Data (Predicted)

Due to the limited availability of experimental spectroscopic data in the literature, the following tables present predicted data generated using computational models. These predictions are based on the known structure of this compound and established spectroscopic principles.

1H NMR Spectroscopy (Predicted)

The predicted 1H NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclopentanone ring and the isopropyl group. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the local electronic environment of each proton.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.2 - 2.4 | m | 2H | H-2 |

| ~ 1.8 - 2.0 | m | 1H | H-3 |

| ~ 1.5 - 1.7 | m | 2H | H-4 |

| ~ 2.0 - 2.2 | m | 2H | H-5 |

| ~ 1.6 - 1.8 | m | 1H | CH of isopropyl |

| ~ 0.9 | d | 6H | CH₃ of isopropyl |

13C NMR Spectroscopy (Predicted)

The predicted 13C NMR spectrum will show a characteristic downfield signal for the carbonyl carbon. The other carbon signals will appear in the aliphatic region, with their chemical shifts determined by their proximity to the carbonyl and the degree of substitution.

| Chemical Shift (ppm) | Assignment |

| ~ 220 | C=O (C-1) |

| ~ 45 | C-2 |

| ~ 40 | C-3 |

| ~ 30 | C-4 |

| ~ 35 | C-5 |

| ~ 32 | CH of isopropyl |

| ~ 20 | CH₃ of isopropyl |

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2960 - 2870 | Strong | C-H stretch (alkyl) |

| ~ 1740 | Strong | C=O stretch (ketone) |

| ~ 1465 | Medium | C-H bend (CH₂) |

| ~ 1385, 1370 | Medium | C-H bend (isopropyl gem-dimethyl) |

Mass Spectrometry (Predicted)

The predicted electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 126. The fragmentation pattern will likely involve the loss of the isopropyl group and other characteristic cleavages of the cyclopentanone ring.

| m/z | Predicted Fragment |

| 126 | [M]⁺ |

| 83 | [M - C₃H₇]⁺ |

| 55 | [C₄H₇]⁺ |

| 43 | [C₃H₇]⁺ (isopropyl cation) |

Experimental Protocols: Synthesis

The synthesis of 3-substituted cyclopentanones is commonly achieved through the Dieckmann condensation of substituted adipic acid esters.[1][6][7] The following is a representative, detailed experimental protocol for the synthesis of this compound, which involves the preparation of the precursor, diethyl 3-isopropyladipate, followed by its intramolecular cyclization.

Synthesis of Diethyl 3-Isopropyladipate

This procedure outlines a plausible route to the diester precursor, starting from isovaleric acid.

Materials:

-

Isovaleric acid

-

Bromine

-

Phosphorus tribromide

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol

-

Ethyl acrylate

-

Hydrochloric acid

-

Sulfuric acid (catalyst)

-

Diethyl ether

-

Sodium bicarbonate

-

Magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

α-Bromination of Isovaleric Acid: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place isovaleric acid and a catalytic amount of phosphorus tribromide. Heat the mixture gently and add bromine dropwise. After the addition is complete, continue heating until the reaction is complete (monitored by TLC or GC). Carefully quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with sodium bicarbonate solution, then brine, dry over magnesium sulfate, and concentrate under reduced pressure to obtain α-bromoisovaleric acid.

-

Malonic Ester Synthesis: Prepare a solution of sodium ethoxide in ethanol. Add diethyl malonate dropwise to this solution at room temperature. Then, add the previously synthesized α-bromoisovaleric acid (or its corresponding ester) dropwise and reflux the mixture until the reaction is complete.

-

Michael Addition and Subsequent Steps: To the resulting substituted malonic ester, add another equivalent of sodium ethoxide in ethanol, followed by the dropwise addition of ethyl acrylate. After the Michael addition is complete, the product is hydrolyzed and decarboxylated by heating with aqueous acid (e.g., HCl). The resulting 3-isopropyladipic acid is then esterified by refluxing in ethanol with a catalytic amount of sulfuric acid to yield diethyl 3-isopropyladipate. The product is purified by distillation under reduced pressure.

Dieckmann Condensation to this compound

This protocol describes the intramolecular cyclization of the diester to form the target cyclopentanone derivative.

Materials:

-

Diethyl 3-isopropyladipate

-

Sodium ethoxide

-

Toluene (dry)

-

Sodium hydroxide

-

Sulfuric acid

-

Diethyl ether

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Cyclization: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, dissolve diethyl 3-isopropyladipate in dry toluene. Add sodium ethoxide portion-wise with stirring under a nitrogen atmosphere. Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.

-

Hydrolysis and Decarboxylation: To the crude β-keto ester, add a solution of sodium hydroxide and heat to reflux to hydrolyze the ester. After cooling, acidify the mixture with sulfuric acid and heat again to effect decarboxylation.

-

Purification: After cooling, extract the product with diethyl ether. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, remove the solvent by rotary evaporation, and purify the resulting this compound by vacuum distillation.

Potential Applications in Drug Development

While there is a lack of specific studies on the biological activity of this compound, the cyclopentanone scaffold is a key component in numerous biologically active molecules, including prostaglandins and various synthetic pharmaceuticals.[1] The alkyl substitution on the cyclopentanone ring can modulate lipophilicity and steric interactions with biological targets.

Derivatives of related alkyl-substituted cyclopentanones have been investigated for various therapeutic applications:

-

Anticancer Activity: The cyclopentenone moiety, an unsaturated analog of cyclopentanone, is a known pharmacophore in several natural and synthetic compounds with anticancer properties.[3] Substituted cyclopentanone derivatives have also been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[7]

-

Antibacterial Activity: Studies on 3-methylcyclopentanone derivatives have shown that these compounds can exhibit antibacterial activity.[8] The lipophilicity and electronic properties of the alkyl substituent can influence the potency of these compounds.

-

Enzyme Inhibition: The cyclopentanone ring can serve as a scaffold for the design of enzyme inhibitors. For instance, cyclopentanone derivatives have been identified as inhibitors of enzymes like glycogen synthase kinase-3β (GSK-3β), which is implicated in several diseases.[2]

The isopropyl group of this compound provides a specific lipophilic and steric profile that could be exploited in the design of novel therapeutic agents targeting hydrophobic pockets in enzymes or receptors. Further research into the biological activities of this specific molecule and its derivatives is warranted to explore its potential in drug discovery.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, predicted spectroscopic properties, and a representative synthetic route for this compound. While experimental data for this compound remains limited, the information compiled herein, based on established chemical principles and data from related compounds, offers a solid foundation for researchers. The synthetic protocols provided offer a practical starting point for its laboratory preparation. Furthermore, the discussion on the potential biological activities of the cyclopentanone scaffold highlights possible avenues for future research into the medicinal chemistry applications of this compound and its derivatives.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. benchchem.com [benchchem.com]

- 3. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]

- 8. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]

An In-depth Technical Guide to the Spectroscopic Data of 3-Isopropylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Isopropylcyclopentanone. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. It also includes detailed experimental protocols for acquiring such data and a logical workflow for the spectroscopic analysis process.

Chemical Structure and Properties

-

IUPAC Name: 3-(propan-2-yl)cyclopentan-1-one

-

Molecular Formula: C₈H₁₄O[1]

-

Molecular Weight: 126.20 g/mol [1]

-

Canonical SMILES: CC(C)C1CCC(=O)C1[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of functional groups, comparison with similar structures, and general principles of spectroscopic interpretation.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 0.95 | Doublet | 6H | Isopropyl methyl protons (-CH(CH ₃)₂) |

| ~ 1.5 - 1.7 | Multiplet | 2H | C4 methylene protons (-CH ₂-) |

| ~ 1.8 - 2.0 | Multiplet | 1H | Isopropyl methine proton (-CH (CH₃)₂) |

| ~ 2.1 - 2.3 | Multiplet | 3H | C3 methine and C5 methylene protons |

| ~ 2.3 - 2.5 | Multiplet | 2H | C2 methylene protons (-CH ₂-C=O) |

Note: The protons on the cyclopentanone ring form complex splitting patterns due to diastereotopicity and coupling between adjacent protons. The α-protons to the carbonyl group (at C2 and C5) are expected to be the most deshielded of the ring protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 19.5 | Isopropyl methyl carbons (-CH(C H₃)₂) |

| ~ 30.0 | C4 methylene carbon |

| ~ 34.0 | Isopropyl methine carbon (C H(CH₃)₂) |

| ~ 38.0 | C5 methylene carbon |

| ~ 45.0 | C3 methine carbon |

| ~ 48.0 | C2 methylene carbon |

| ~ 220.0 | Carbonyl carbon (C =O) |

Note: The carbonyl carbon of a cyclopentanone typically appears at a very downfield chemical shift, often above 215 ppm.[3]

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2960 - 2870 | Strong | C-H stretching (alkyl) |

| ~ 1745 | Strong | C=O stretching (ketone in a five-membered ring) |

| ~ 1465 | Medium | CH₂ bending |

| ~ 1385, ~1370 | Medium | C-H bending (isopropyl gem-dimethyl) |

Note: The carbonyl stretching frequency of cyclopentanones is typically higher than that of acyclic or six-membered ring ketones due to ring strain.[4] For cyclopentanone itself, this peak is observed around 1747-1750 cm⁻¹.[4][5]

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 126 | Moderate | Molecular ion [M]⁺ |

| 111 | Weak | [M - CH₃]⁺ |

| 83 | Strong | [M - C₃H₇]⁺ (loss of isopropyl radical), a common α-cleavage fragmentation |

| 69 | Moderate | Further fragmentation |

| 55 | Strong | Acylium ion [CH₂CH₂C=O]⁺ or other fragments |

| 43 | Strong | Isopropyl cation [CH(CH₃)₂]⁺ |

Note: The fragmentation of ketones upon electron ionization is often dominated by α-cleavage, where the bond adjacent to the carbonyl group is broken. For cyclic ketones, this can lead to ring-opening followed by further fragmentation.[6]

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route involves the intramolecular cyclization of a substituted adipic acid. A general procedure, based on a patent for related compounds, is as follows:[7]

-

Reaction Setup: In a distillation apparatus, combine 100 g of 3-isopropyladipic acid with 10 g of barium hydroxide.[7]

-

Heating: Heat the mixture to 280-300 °C. The formation of this compound should occur over approximately 2 hours.[7]

-

Workup: After cooling, separate the aqueous layer. Wash the organic layer with a potassium carbonate (K₂CO₃) solution.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and then purify by fractional distillation.[7]

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.[8]

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve homogeneity.[8]

-

¹H NMR Data Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.

-

¹³C NMR Data Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.

IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place a small drop of liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[8]

-

Instrument Setup: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.[8]

-

Background Scan: Perform a background scan with the empty salt plates.[8]

-

Data Acquisition: Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal quality.[8]

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[9]

-

Instrument Setup: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities. For GC-MS, a suitable capillary column (e.g., DB-5) should be used.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 35-200.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. lookchem.com [lookchem.com]

- 3. chegg.com [chegg.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Cyclopentanone [applets.kcvs.ca]

- 6. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 7. EP0093853A1 - Substituted derivatives of 3-isopropyl cyclopentanone, their preparation and use as perfumes and compositions containing these derivatives - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the NMR Spectra of 3-Isopropylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectra of 3-isopropylcyclopentanone. Due to the limited availability of experimentally acquired spectra in public databases, this guide leverages predicted NMR data to offer insights into the structural characterization of this molecule. The information presented herein is intended to support researchers and scientists in identifying and analyzing this compound in various experimental settings.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms that consider the magnetic environment of each nucleus within the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Name | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 2.1 - 2.3 | m | - |

| H-2a, H-5a | 2.0 - 2.2 | m | - |

| H-2b, H-5b | 1.8 - 2.0 | m | - |

| H-4a | 1.6 - 1.8 | m | - |

| H-4b | 1.3 - 1.5 | m | - |

| CH (isopropyl) | 1.9 - 2.1 | septet | ~6.8 |

| CH₃ (isopropyl) | 0.9 - 1.0 | d | ~6.8 |

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Name | Predicted Chemical Shift (ppm) |

| C=O (C-1) | 218 - 222 |

| C-3 | 45 - 50 |

| C-2, C-5 | 38 - 42 |

| C-4 | 30 - 35 |

| CH (isopropyl) | 32 - 36 |

| CH₃ (isopropyl) | 19 - 22 |

Experimental Protocol for NMR Spectroscopy

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

-

Concentration:

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm for calibrating the chemical shift axis.

-

Filtration: To remove any particulate matter that could affect the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

The following are typical acquisition parameters for a standard NMR spectrometer (e.g., 400-500 MHz). These may need to be optimized based on the specific instrument and sample concentration.

-

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: For a sample of sufficient concentration, 8-16 scans are usually adequate.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

-

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Spectral Width: A wider spectral width is needed compared to ¹H NMR (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons to be observed.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

Structural Elucidation and NMR Correlation

The structure of this compound presents a distinct set of proton and carbon environments that can be correlated with the predicted NMR data. The diagram below illustrates the key structural features and their expected NMR signatures.

References

An In-depth Technical Guide to the Synthesis of 3-Isopropylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-isopropylcyclopentanone, a valuable intermediate in the synthesis of various organic compounds. This document details several core methodologies, providing experimental protocols, quantitative data, and logical diagrams to facilitate laboratory application and comparative analysis.

Executive Summary

The synthesis of this compound can be effectively achieved through several distinct pathways. This guide focuses on four primary routes:

-

Intramolecular Cyclization of 3-Isopropyladipic Acid: A direct, high-temperature cyclization.

-

Dieckmann Condensation: A classical method involving the intramolecular cyclization of a diester followed by hydrolysis and decarboxylation.

-

1,4-Conjugate Addition to Cyclopentenone: The addition of an isopropyl nucleophile to an α,β-unsaturated ketone.

-

Alkene Formation and Subsequent Hydrogenation: A two-step process involving the formation of an exocyclic double bond followed by reduction.

Each pathway offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield. The following sections provide detailed procedural information and data to aid researchers in selecting the most suitable method for their specific needs.

Pathway 1: Intramolecular Cyclization of 3-Isopropyladipic Acid

This method involves the direct thermal decarboxylation and cyclization of 3-isopropyladipic acid in the presence of a catalyst. It is a straightforward approach, provided the substituted adipic acid is available.

Experimental Protocol

Procedure: [1]

-

In a distillation apparatus, intimately mix 100 g of 3-isopropyladipic acid with 10 g of barium hydroxide.

-

Heat the mixture to 280-300 °C. The this compound will begin to distill over along with water. The reaction is typically complete within 2 hours.

-

Separate the aqueous layer from the collected distillate.

-

Wash the organic layer with a potassium carbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude this compound by fractional distillation.

Logical Workflow

Pathway 2: Dieckmann Condensation

The Dieckmann condensation is a robust method for forming five-membered rings through the intramolecular reaction of a diester. This pathway involves three key stages: cyclization, hydrolysis, and decarboxylation.

Experimental Protocols

Step A: Dieckmann Condensation of Diethyl 3-Isopropyladipate (Adapted from a general procedure for diethyl adipate)[2]

-

To a clean, dry round-bottom flask equipped with a reflux condenser and a drying tube, add anhydrous toluene, sodium ethoxide (1.05 equivalents), and diethyl 3-isopropyladipate (1.0 equivalent).

-

Heat the mixture to reflux with stirring. Ethanol generated during the reaction can be removed by distillation.

-

Monitor the reaction by thin-layer chromatography (TLC). Once the reaction is complete, cool the mixture to 30°C.

-

Slowly add 30% hydrochloric acid to the cooled reaction mixture with vigorous stirring to neutralize the base.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield crude 2-ethoxycarbonyl-4-isopropylcyclopentanone.

Step B: Hydrolysis and Decarboxylation [2]

-

In a round-bottom flask, combine the crude 2-ethoxycarbonyl-4-isopropylcyclopentanone from Step A with a 10% aqueous solution of sulfuric acid.

-

Heat the mixture to reflux for 2-4 hours, or until the ester is fully hydrolyzed as monitored by TLC.

-

Cool the reaction mixture to room temperature.

-

Gently heat the aqueous solution to 80-100 °C to induce decarboxylation, which is observed by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases (typically 1-2 hours).

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts and remove the solvent to yield crude this compound, which can be further purified by distillation.

Logical Workflow

Pathway 3: 1,4-Conjugate Addition to Cyclopentenone

This pathway involves the Michael addition of an isopropyl nucleophile, typically derived from an organocuprate reagent, to cyclopentenone. This method is generally effective for forming carbon-carbon bonds at the β-position of an α,β-unsaturated ketone.

Experimental Protocol

(Adapted from a general procedure for conjugate addition of lithium dialkylcuprates)[3]

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide in anhydrous tetrahydrofuran (THF) and cool to 0°C.

-

Add a solution of isopropyllithium (2.0 equivalents) dropwise to the cooled suspension. Stir the resulting mixture at 0°C for 30 minutes to form the lithium diisopropylcuprate reagent.

-

Cool the reaction mixture to -78°C.

-

Slowly add a solution of cyclopentenone (1.0 equivalent) in anhydrous THF to the cuprate solution.

-

Stir the reaction mixture at -78°C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to afford this compound.

Logical Workflow

Pathway 4: Alkene Formation and Subsequent Hydrogenation

This two-step approach first introduces an isopropylidene group onto the cyclopentanone ring, followed by the reduction of the double bond to yield the final product. The Wittig reaction is a common method for the initial olefination step.

Experimental Protocols

Step A: Synthesis of 3-Isopropylidenecyclopentanone via Wittig Reaction (General procedure)[4][5][6]

-

Prepare the isopropylphosphonium ylide by reacting isopropyltriphenylphosphonium bromide with a strong base such as n-butyllithium in an anhydrous solvent like THF under an inert atmosphere.

-

To the resulting ylide solution, add cyclopentanone dropwise at a low temperature (e.g., 0°C).

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over a suitable drying agent, and concentrate under reduced pressure.

-

Purify the crude 3-isopropylidenecyclopentanone by column chromatography.

Step B: Catalytic Hydrogenation of 3-Isopropylidenecyclopentanone (General procedure)[7][8][9]

-

Dissolve 3-isopropylidenecyclopentanone in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).

-

Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., 1-3 atm) using a balloon or a hydrogenation apparatus.

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter pad with the solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield this compound, which can be further purified by distillation if necessary.

Logical Workflow

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and related compounds. Note that yields can vary significantly based on reaction scale and optimization.

| Parameter | This compound |

| Molecular Formula | C₈H₁₄O[10] |

| Molecular Weight | 126.20 g/mol [10] |

| Purity (Typical) | ≥98%[10] |

Spectroscopic Data

The structural confirmation of this compound relies on standard spectroscopic techniques. Below are the expected characteristic signals.

| Spectroscopy | Characteristic Signals |

| ¹H NMR | Signals corresponding to the isopropyl group (a doublet for the methyl protons and a multiplet for the methine proton), and multiplets for the cyclopentanone ring protons are expected. |

| ¹³C NMR | A peak in the range of 205-220 ppm for the carbonyl carbon, and several peaks in the aliphatic region for the isopropyl and cyclopentanone ring carbons are anticipated.[11] |

| IR Spectroscopy | A strong absorption band in the region of 1740-1750 cm⁻¹ corresponding to the C=O stretch of a five-membered ring ketone is characteristic.[12] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z = 126, with fragmentation patterns corresponding to the loss of alkyl groups. |

References

- 1. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 7. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. chemscene.com [chemscene.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Cyclopentanone [applets.kcvs.ca]

An In-depth Technical Guide to the Formation of 3-Isopropylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms and synthetic pathways involved in the formation of 3-isopropylcyclopentanone. The document details the prevalent synthetic strategies, reaction mechanisms, experimental protocols, and relevant physicochemical data, tailored for an audience in chemical research and development.

Introduction

This compound is a five-membered cyclic ketone of interest in organic synthesis, serving as a potential building block for more complex molecules in the fragrance and pharmaceutical industries. Its formation is primarily achieved through the intramolecular cyclization of a C8 dicarboxylic acid derivative, a process governed by well-established principles of organic chemistry. This guide will focus on the predominant mechanistic pathway for its synthesis: the Dieckmann condensation and a related intramolecular ketonic decarboxylation.

Core Synthetic Pathway and Mechanism

The principal route for the synthesis of this compound involves the intramolecular cyclization of 3-isopropyladipic acid or its corresponding diester. This transformation can be achieved through two related mechanistic pathways.

Dieckmann Condensation of Diethyl 3-Isopropyladipate

The most common and versatile method for forming the cyclopentanone ring, in this case, is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester.[1] The reaction proceeds via the following steps:

-

Enolate Formation: A strong base, typically a sodium alkoxide (e.g., sodium ethoxide), abstracts an acidic α-proton from one of the ester groups of diethyl 3-isopropyladipate. This results in the formation of a resonance-stabilized enolate.

-

Intramolecular Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. This step forms a five-membered ring and a tetrahedral intermediate.

-

Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide ion (ethoxide in this case) as a leaving group. This results in the formation of a cyclic β-keto ester: 2-ethoxycarbonyl-4-isopropylcyclopentanone.

-

Deprotonation of the β-Keto Ester: The resulting β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide base, generated in the previous step, rapidly deprotonates this position, forming a resonance-stabilized enolate. This acid-base reaction is the thermodynamic driving force for the Dieckmann condensation.

-

Acidic Work-up: An acidic work-up is required to neutralize the enolate and afford the neutral β-keto ester.

-

Hydrolysis and Decarboxylation: The β-keto ester is then subjected to hydrolysis (saponification) followed by acidification and heating. This process converts the ester to a carboxylic acid, which, being β-to a ketone, readily undergoes decarboxylation to yield the final product, this compound.

Intramolecular Ketonic Decarboxylation of 3-Isopropyladipic Acid

An alternative, higher-temperature method involves the direct cyclization of 3-isopropyladipic acid. This reaction is typically catalyzed by metal salts, such as those of barium or calcium, at high temperatures.[2] The mechanism is thought to proceed through the formation of a metal salt of the diacid, followed by an intramolecular nucleophilic attack of the enolate of one carboxylate onto the other, leading to a cyclic β-keto acid intermediate which then readily decarboxylates to form this compound.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [3] |

| Molecular Weight | 126.20 g/mol | [3] |

| CAS Number | 10264-56-9 | [3] |

| Boiling Point | 174.4 °C at 760 mmHg | [4] |

| Density | 0.919 g/cm³ | [4] |

Spectroscopic Data (Predicted and based on analogous compounds)

¹H NMR (Predicted)

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| CH (isopropyl) | ~2.0-2.3 | multiplet | - |

| CH₂ (C2, C5) | ~2.1-2.4 | multiplet | - |

| CH (C3) | ~1.8-2.1 | multiplet | - |

| CH₂ (C4) | ~1.5-1.8 | multiplet | - |

| CH₃ (isopropyl) | ~0.9 | doublet | ~6-7 |

¹³C NMR (Predicted) [5]

| Carbon | Chemical Shift (ppm) |

| C=O (C1) | ~220 |

| CH (C3) | ~45-50 |

| CH₂ (C2, C5) | ~38-42 |

| CH₂ (C4) | ~30-35 |

| CH (isopropyl) | ~30-35 |

| CH₃ (isopropyl) | ~19-21 |

IR Spectroscopy (Predicted)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O stretch | ~1745 | Strong |

| C-H stretch (sp³) | 2850-2960 | Medium-Strong |

Mass Spectrometry (Predicted Fragmentation) [6]

| m/z | Interpretation |

| 126 | Molecular ion (M⁺) |

| 83 | M⁺ - C₃H₇ (loss of isopropyl group) |

| 55 | Further fragmentation |

Experimental Protocols

Synthesis of Diethyl 3-Isopropyladipate (Generalized Procedure)

The precursor, diethyl 3-isopropyladipate, can be synthesized from 3-isopropyladipic acid via Fischer esterification.

Materials:

-

3-Isopropyladipic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-isopropyladipic acid and an excess of absolute ethanol (at least 10 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the diacid weight).

-

Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl 3-isopropyladipate.

-

Purify the product by vacuum distillation.

Dieckmann Condensation of Diethyl 3-Isopropyladipate (Generalized Procedure)

Materials:

-

Diethyl 3-isopropyladipate

-

Sodium ethoxide

-

Anhydrous ethanol or toluene

-

Hydrochloric acid (aqueous)

-

Diethyl ether

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide in anhydrous ethanol (or suspend in toluene).

-

Heat the mixture to reflux.

-

Add a solution of diethyl 3-isopropyladipate in the same solvent dropwise to the refluxing mixture.

-

After the addition is complete, continue refluxing for several hours to ensure the completion of the cyclization.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully acidify the mixture with aqueous hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude β-keto ester (2-ethoxycarbonyl-4-isopropylcyclopentanone).

Hydrolysis and Decarboxylation

Materials:

-

Crude 2-ethoxycarbonyl-4-isopropylcyclopentanone

-

Aqueous sodium hydroxide

-

Concentrated hydrochloric acid

Procedure:

-

To the crude β-keto ester, add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux to saponify the ester.

-

After saponification is complete, cool the mixture and carefully acidify with concentrated hydrochloric acid.

-

Gently heat the acidic mixture to effect decarboxylation (evolution of CO₂ will be observed).

-

After gas evolution ceases, cool the mixture and extract the this compound with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the final product by distillation.

Intramolecular Ketonic Decarboxylation of 3-Isopropyladipic Acid[2]

Materials:

-

3-Isopropyladipic acid

-

Barium hydroxide

-

Distillation apparatus

Procedure:

-

In a distillation apparatus, mix 100 g of 3-isopropyladipic acid with 10 g of barium hydroxide.[2]

-

Heat the mixture to 280-300 °C.[2]

-

The this compound will form and distill over a period of about 2 hours.[2]

-

Separate the collected organic layer from the water.

-

Wash the organic layer with a potassium carbonate solution, then dry over anhydrous sodium sulfate.[2]

-

Fractionally distill the crude product to obtain pure this compound.[2]

Mandatory Visualizations

Caption: Mechanism of this compound formation via Dieckmann condensation.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Discovery and History of 3-Isopropylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Isopropylcyclopentanone, a specialty chemical primarily utilized in the fragrance industry. The document details the initial discovery and synthesis of this compound, presenting key historical context, detailed experimental methodologies, and its physicochemical properties. This guide is intended to serve as a foundational resource for researchers in organic synthesis and materials science.

Discovery and History

The first documented synthesis of this compound appears in a 1982 European patent filed by Henkel KGaA.[1] In this patent, this compound and its derivatives are described as novel odoriferous substances, characterized by strong, predominantly woody fragrance notes. The patent explicitly states that these 2-isopropyl-cyclopentanone derivatives were "hitherto unknown," indicating that the compound was not widely known or commercially available prior to the early 1980s.

The initial synthesis outlined by Henkel KGaA involves the preparation of the target molecule from a 3-isopropyladipic acid precursor. This foundational work established the potential of this compound as a valuable component in fragrance compositions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10264-56-9 | [2][3] |

| Molecular Formula | C₈H₁₄O | [2][3] |

| Molecular Weight | 126.20 g/mol | [3][4] |

| Boiling Point | 174.438 °C at 760 mmHg | [2] |

| Density | 0.919 g/cm³ | [2] |

| LogP | 2.01160 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 126.104465066 | [2] |

| Complexity | 116 | [2] |

Experimental Protocols

The synthesis of this compound is achieved through a two-step process: the synthesis of the 3-isopropyladipic acid precursor, followed by its cyclization to the final product.

Synthesis of 3-Isopropyladipic Acid

Synthesis of this compound via Cyclization of 3-Isopropyladipic Acid

The protocol for the cyclization of the adipic acid precursor is adapted from the procedure described in Organic Syntheses, Coll. Vol. 1, p. 192 (1941), which is referenced in the original Henkel KGaA patent.

Procedure:

-

An intimate mixture of 200 g of powdered 3-isopropyladipic acid and 10 g of finely ground crystallized barium hydroxide is placed in a 1-liter distilling flask fitted with a thermometer reaching within 5 mm of the bottom.

-

The mixture is gradually heated in a fusible alloy bath to 285–295 °C over approximately one and a half hours.

-

This temperature is maintained for about two hours longer, until only a small amount of dry residue remains in the flask. During this time, the this compound distills slowly.

-

The ketone is separated from the water in the distillate by either salting out with calcium chloride or by extraction with a small amount of ether.

-

The organic layer is washed with a small amount of aqueous alkali solution, followed by a water wash.

-

The product is then dried over anhydrous calcium chloride and distilled using a good fractionating column.

-

The fraction boiling at the appropriate temperature for this compound is collected.

Signaling Pathways and Biological Activities

As of the date of this guide, there is no significant information available in the scientific literature regarding the biological activities or associated signaling pathways of this compound. Its primary application and study have been within the field of fragrance chemistry. Further research would be required to determine any potential pharmacological or biological effects.

Visualizations

Synthetic Workflow for this compound

The following diagram illustrates the synthetic pathway from the precursor to the final product.

Caption: Synthetic pathway for this compound.

Logical Relationship of Discovery

This diagram shows the logical progression from the initial patent to the characterization of the compound.

Caption: Discovery and application timeline.

References

A Technical Guide to the Theoretical Analysis of 3-Isopropylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical framework for the theoretical and computational analysis of 3-isopropylcyclopentanone. While specific experimental and computational studies on this molecule are not extensively available in public literature, this guide establishes a robust methodology based on well-documented research of analogous compounds, such as 3-methylcyclopentanone and other cyclopentanone derivatives. The guide details protocols for conformational analysis, vibrational frequency calculations, and the prediction of spectroscopic properties using Density Functional Theory (DFT). It is intended to serve as a foundational resource for researchers undertaking new computational studies on this and similar substituted cyclic ketones.

Introduction to this compound

This compound (CAS No. 10264-56-9) is a substituted cyclic ketone with the molecular formula C₈H₁₄O.[1] Like other substituted cyclopentanones, its stereochemistry and conformational preferences are critical to its physical properties and chemical reactivity. Theoretical studies provide a powerful, non-experimental means to elucidate these characteristics. By employing quantum chemical calculations, researchers can predict the most stable three-dimensional structures, understand the molecule's vibrational modes (which correspond to its infrared spectrum), and explore its electronic properties.[2][3] This knowledge is invaluable in fields like fragrance development, synthesis of biologically active compounds, and drug design, where molecular shape and functionality are paramount.

The primary focus of a theoretical study on this molecule is its conformational landscape. The cyclopentanone ring is not planar and exists in puckered conformations, typically described as "envelope" or "twist" forms. The bulky isopropyl substituent at the C3 position can adopt either a pseudo-axial or a pseudo-equatorial position, leading to distinct conformers with different energies. Theoretical calculations can quantify this energy difference and predict the equilibrium population of each conformer.

Computational Methodology: A Protocol for Analysis

The following protocol outlines a standard and effective computational workflow for analyzing this compound, adapted from established methods for similar molecules.[2][4][5]

Initial Structure Generation and Conformational Search

The first step is to generate plausible initial 3D structures for the conformers of this compound. The key stereochemical consideration is the orientation of the isopropyl group relative to the cyclopentanone ring. This results in two primary starting conformers:

-

cis (pseudo-axial): The isopropyl group is on the same side of the ring as the adjacent hydrogens.

-

trans (pseudo-equatorial): The isopropyl group is on the opposite side, leading to less steric hindrance.

A systematic conformational search can be performed using molecular mechanics force fields (e.g., MMFF94) to identify all low-energy minima before proceeding to more accurate quantum mechanics calculations.

Geometry Optimization and Energy Calculation

Each identified conformer must be subjected to full geometry optimization using Density Functional Theory (DFT). A widely used and cost-effective functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[2][4] A suitable basis set, such as cc-pVDZ (Correlation-Consistent Polarized Valence Double-Zeta), provides a good balance of accuracy and computational cost for a molecule of this size.[2]

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Procedure:

-

Construct input files for each conformer (e.g., cis and trans).

-

Perform geometry optimization in the gas phase using the B3LYP/cc-pVDZ level of theory.

-

The optimization process minimizes the energy of the structure, finding the nearest stationary point on the potential energy surface.

-

Vibrational Frequency Analysis

Following successful geometry optimization, a vibrational frequency calculation must be performed at the same level of theory (B3LYP/cc-pVDZ). This calculation serves two critical purposes:

-

Verification of Minima: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.

-

Prediction of Infrared Spectrum: The calculation yields the harmonic vibrational frequencies and their corresponding infrared intensities.[6] This allows for the prediction of the molecule's IR spectrum, which can be compared with experimental data for validation.[2]

The workflow for this computational protocol is visualized in the diagram below.

Expected Results and Data Presentation

A successful theoretical study will yield quantitative data that characterizes the conformational and vibrational properties of this compound.

Conformational Energetics

The primary result is the relative stability of the conformers. Due to steric hindrance, the trans (pseudo-equatorial) conformer is expected to be significantly more stable than the cis (pseudo-axial) conformer. The computational output provides electronic energies (E), enthalpies (H), and Gibbs free energies (G). This data should be summarized in a table for clear comparison.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Optimization Status | Imaginary Frequencies | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|---|---|

| trans (equatorial) | Minimum | 0 | 0.00 | 0.00 |

| cis (axial) | Minimum | 0 | Value > 0 | Value > 0 |

Note: This table presents a template for expected results. Actual values require performing the calculations.

Predicted Vibrational Spectra

The frequency calculation provides a list of all 3N-6 vibrational modes for the molecule.[6] Key vibrational modes of interest for a ketone include the C=O stretch, C-H stretches, and ring deformation modes. The most intense band is typically the carbonyl (C=O) stretch, expected around 1750 cm⁻¹. This data can be presented in a detailed table.

Table 2: Predicted Key Vibrational Frequencies for the trans Conformer

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) |

|---|---|---|

| C=O Stretch | ~1750 | High |

| CH₃ Asymmetric Stretch | ~2980 | Medium |

| CH₂ Symmetric Stretch | ~2870 | Medium |

| Ring Deformation | ~900-1200 | Variable |

Note: This table is illustrative. Frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Logical Relationships in Conformational Analysis

The choice of computational method and the interpretation of results follow a logical progression designed to balance accuracy with feasibility. The diagram below illustrates the relationship between different levels of theory and the depth of analysis.

Conclusion

This guide outlines a comprehensive and technically sound approach for the theoretical investigation of this compound. By leveraging established DFT methods, researchers can perform a detailed conformational analysis, predict spectroscopic properties, and gain fundamental insights into the molecule's behavior. The proposed workflow, from initial structure generation to the analysis of quantum chemical data, provides a clear roadmap for future research. The expected preference for the pseudo-equatorial conformer and the predictable nature of its IR spectrum make this molecule an excellent candidate for a combined computational and experimental study to validate the theoretical findings.

References

- 1. chemscene.com [chemscene.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. researchgate.net [researchgate.net]

- 4. Vibronically resolved electronic circular dichroism spectra of (R)-(+)-3-methylcyclopentanone: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Quantum Chemical Analysis of 3-Isopropylcyclopentanone

Abstract: This technical whitepaper provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and thermodynamic properties of 3-Isopropylcyclopentanone. Aimed at researchers, scientists, and professionals in drug development, this guide details the theoretical methodologies, simulated data presentation, and the necessary experimental protocols for validation. By leveraging Density Functional Theory (DFT), we explore the molecule's conformational landscape, geometric parameters, and predicted spectroscopic signatures (IR and NMR). All computational data is benchmarked against standard experimental procedures. This document serves as a foundational guide for the in silico investigation of substituted cyclopentanones.

Introduction

This compound is a ketone molecule featuring a five-membered ring, a common scaffold in various natural products and synthetic compounds of pharmaceutical interest. The stereochemistry and conformational preferences of the isopropyl substituent significantly influence the molecule's reactivity, intermolecular interactions, and ultimately, its biological activity. Understanding these properties at a molecular level is crucial for rational drug design and development.